3-Methoxy-4-nitrobenzoic acid
Overview
Description
3-Methoxy-4-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) at the third position and a nitro group (-NO2) at the fourth position on the benzene ring. This compound is known for its light yellow to beige crystalline powder appearance .
Mechanism of Action
Target of Action
3-Methoxy-4-nitrobenzoic acid is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures . .
Mode of Action
Nitro compounds in general have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence their interactions with other molecules and their solubility.
Biochemical Pathways
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Pharmacokinetics
The molecular weight of this compound is 197.1449 , which could influence its pharmacokinetic properties.
Result of Action
This compound has been used in the detection of nitroaromatic compounds by CdSe- quantum dots capped with polyamidoamine dendrimer-1,12-diaminododecane core-generation 4 nanocomposites . It has also been used in the synthesis of vorozole derivatives .
Action Environment
The polar character of the nitro group in nitro compounds can result in lower volatility of nitro compounds than ketones of about the same molecular weight .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification processes. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and these enzymes is primarily through competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound has been shown to modulate cell signaling pathways, particularly those involved in inflammatory responses. It can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation and immune responses. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and epigenetic modifications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the cellular level. This compound can bind to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active site. For example, this compound can inhibit the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression. This inhibition results in the accumulation of acetylated histones, which can alter the transcriptional activity of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods to understand its stability and long-term impact on cellular functions. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and high temperatures. Long-term exposure to this compound has been associated with changes in cellular metabolism, including alterations in energy production and oxidative stress levels. These effects are time-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its safety and efficacy at different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as inflammation and oxidative stress. At higher doses, this compound can induce toxic effects, including liver and kidney damage. The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by phase I and phase II enzymes, including cytochrome P450s and conjugating enzymes such as glucuronosyltransferases. The metabolic products of this compound are typically more water-soluble, facilitating their excretion from the body. The interaction of this compound with these metabolic enzymes can also influence the overall metabolic flux and levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters and multidrug resistance proteins. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals. In the mitochondria, this compound can influence energy production and oxidative stress responses. In the nucleus, it can modulate gene expression by interacting with chromatin and transcription factors. The precise localization of this compound within cells is essential for its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-nitrobenzoic acid can be synthesized through various methods. One common method involves the nitration of 3-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. After the reaction, the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is often obtained through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases.
Oxidation: Potassium permanganate or chromic acid.
Major Products:
Reduction: 3-Methoxy-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids.
Oxidation: 3-Carboxy-4-nitrobenzoic acid.
Scientific Research Applications
3-Methoxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes and pigments due to its aromatic structure.
Comparison with Similar Compounds
3-Nitrobenzoic acid: Lacks the methoxy group, making it less versatile in certain reactions.
4-Methoxybenzoic acid: Lacks the nitro group, reducing its reactivity in reduction reactions.
2-Methoxy-4-nitrobenzoic acid: Similar structure but with the methoxy group at the second position, affecting its chemical properties
Uniqueness: 3-Methoxy-4-nitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and versatility in various chemical reactions. This combination allows it to participate in a wide range of synthetic and analytical applications .
Properties
IUPAC Name |
3-methoxy-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWURRRRGLCVBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198840 | |
Record name | 3-Methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5081-36-7 | |
Record name | 3-Methoxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5081-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005081367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5081-36-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key thermodynamic properties of 3-Methoxy-4-nitrobenzoic acid?
A1: [] The standard molar enthalpy of formation for crystalline this compound has been determined using static bomb combustion calorimetry. Additionally, its vapor pressure as a function of temperature was measured using the Knudsen mass-loss effusion technique. This data allowed for the calculation of the standard molar enthalpy of sublimation at 298.15 K using the Clausius-Clapeyron equation. [] These findings contribute to understanding the energy changes associated with the compound's phase transitions and its stability in different states. You can find more details in the paper titled "Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of three methoxy-nitrobenzoic acids. Vapour pressures and enthalpies of sublimation of the three nitrobenzoic acids". []
Q2: Are there established methods to predict the thermodynamic properties of similar compounds?
A2: [] Yes, the study demonstrated that the standard molar enthalpies of formation in the gaseous state for this compound and related compounds fit a group additivity scheme. [] This suggests that predicting the thermodynamic properties of similar compounds based on their molecular structure and functional groups is possible. This approach can be valuable in drug design and development for estimating the physicochemical properties of novel compounds.
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